N-(2-((2-((Aminocarbothioyl)(methyl)amino)ethyl)dithio)ethyl)-N-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-((Aminocarbothioyl)(methyl)amino)ethyl)dithio)ethyl)-N-methylthiourea is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as thiourea and dithioether, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((Aminocarbothioyl)(methyl)amino)ethyl)dithio)ethyl)-N-methylthiourea typically involves multiple steps. One common method includes the reaction of N-methylthiourea with a dithioether compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-((Aminocarbothioyl)(methyl)amino)ethyl)dithio)ethyl)-N-methylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler thiourea derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler thiourea derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
N-(2-((2-((Aminocarbothioyl)(methyl)amino)ethyl)dithio)ethyl)-N-methylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-((2-((Aminocarbothioyl)(methyl)amino)ethyl)dithio)ethyl)-N-methylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-((2-((Aminocarbothioyl)(methyl)amino)ethyl)dithio)ethyl)-N-methylthiourea include:
- N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea
- N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)propanamide .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
15267-13-7 |
---|---|
Molecular Formula |
C8H18N4S4 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1-[2-[2-[carbamothioyl(methyl)amino]ethyldisulfanyl]ethyl]-1-methylthiourea |
InChI |
InChI=1S/C8H18N4S4/c1-11(7(9)13)3-5-15-16-6-4-12(2)8(10)14/h3-6H2,1-2H3,(H2,9,13)(H2,10,14) |
InChI Key |
XBJFOBPZJUHDTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCSSCCN(C)C(=S)N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.